N-(5-Chloro-2-methylphenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHVWJACZZWZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30207742 | |
| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
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Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5900-55-0 | |
| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
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| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
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| Record name | 5900-55-0 | |
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| Record name | N-(5-Chloro-2-methylphenyl)acetamide | |
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| Record name | N-(5-chloro-2-methylphenyl)acetamide | |
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| Record name | N-(5-CHLORO-2-METHYLPHENYL)ACETAMIDE | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for N-(5-Chloro-2-methylphenyl)acetamide
The most direct and common method for the preparation of this compound involves the acylation of 5-chloro-2-methylaniline (B43014). This transformation can be efficiently carried out using standard acylating agents such as acetic anhydride (B1165640) or acetyl chloride. ontosight.ai
Acylation of 5-chloro-2-methylaniline Precursors
The fundamental reaction for the synthesis of this compound is the formation of an amide bond between the amino group of 5-chloro-2-methylaniline and an acetyl group.
Acetic anhydride is a widely used reagent for the acetylation of amines. In a typical procedure, 2'-aminoacetophenone (B46740) is reacted with acetic anhydride, often with stirring at room temperature for several hours. researchgate.net The excess acetic anhydride is subsequently hydrolyzed, and the desired N-(2-acetylphenyl)acetamide product can be isolated and purified, for instance, by recrystallization from ethanol, often achieving a high yield. researchgate.net A similar procedure can be applied for the synthesis of this compound from 5-chloro-2-methylaniline. The reaction of maleanilic acid with acetic anhydride in the presence of anhydrous sodium acetate (B1210297), followed by heating, is another illustrative example of using acetic anhydride for N-acylation. orgsyn.org
Table 1: Illustrative Reaction Parameters for Acylation with Acetic Anhydride
| Parameter | Value |
| Starting Material | 5-chloro-2-methylaniline |
| Acylating Agent | Acetic Anhydride |
| Catalyst/Base | Sodium Acetate (optional) |
| Solvent | Acetic Acid (optional) |
| Temperature | Room Temperature to Reflux |
| Reaction Time | Several hours |
Acetyl chloride is a more reactive acylating agent compared to acetic anhydride and is also effective for the synthesis of this compound. The reaction is typically carried out by treating the corresponding aniline (B41778) with chloroacetyl chloride. nih.gov For instance, various N-aryl-2-chloroacetamides are synthesized by reacting substituted anilines with 2-chloroacetylchloride in a suitable solvent like dichloromethane. researchgate.net A general method involves the dropwise addition of chloroacetyl chloride to a solution of the amine in a solvent such as glacial acetic acid in the presence of a saturated solution of sodium acetate, followed by stirring for a period. nih.gov The product is then typically precipitated in ice-cold water and collected by filtration. nih.gov
Table 2: Representative Reaction Details for Acylation with Acetyl Chloride
| Parameter | Value |
| Starting Material | 5-chloro-2-methylaniline |
| Acylating Agent | Acetyl Chloride |
| Base | Sodium Acetate / Triethylamine |
| Solvent | Glacial Acetic Acid / Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
In acylation reactions with acetyl chloride, a base is often employed to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.net Common bases for this purpose include pyridine (B92270) and triethylamine. The base scavenges the HCl, preventing the protonation of the starting amine, which would render it unreactive towards the acylating agent. In a typical procedure involving triethylamine, the base is added dropwise to a cooled solution of the aniline and chloroacetyl chloride in a solvent like ethyl acetate under an inert atmosphere. acs.org The reaction mixture is then allowed to warm to room temperature and stirred for a couple of hours. acs.org The use of a base is crucial for driving the reaction to completion and achieving high yields.
Multi-step Synthesis from Precursors
This compound can also be a key intermediate in more elaborate synthetic sequences. For example, a closely related compound, N-(5-chloro-2-methylphenyl)chloroacetamide, is formed as an intermediate in the synthesis of more complex molecules. vulcanchem.com
Formation of Pyrimidine (B1678525) Rings
While direct cyclization of this compound to a pyrimidine ring is not a standard procedure, its derivatives, particularly halo-substituted acetamides, are valuable precursors for pyrimidine synthesis. For instance, the synthesis of N-(5-chloro-2-methylphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves as a first step the acylation of 5-chloro-2-methylaniline with chloroacetyl chloride to yield N-(5-chloro-2-methylphenyl)chloroacetamide. vulcanchem.com This intermediate then undergoes a nucleophilic substitution reaction with a pyrimidine-2-thiol (B7767146) in the presence of a base like potassium carbonate to form the final product containing the pyrimidine ring. vulcanchem.com Another relevant example is the synthesis of 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide, where 2-chloro-N-phenylacetamide is reacted with 4,6-diamino-pyrimidine-2-thiol in the presence of potassium hydroxide (B78521) in ethanol. nih.gov This highlights a general strategy where a haloacetamide derivative, which can be synthesized from the corresponding aniline, is used to introduce an acetamide (B32628) side chain onto a pre-existing pyrimidine ring structure. nih.gov The synthesis of pyrimidine derivatives can also be achieved through the direct condensation of N-vinyl or N-aryl amides with nitriles, a reaction promoted by trifluoromethanesulfonic anhydride and 2-chloropyridine. nih.gov
Introduction of Sulfonyl Groups
The incorporation of a sulfonyl group into the molecular framework can be a key step in the synthesis of various derivatives. A common strategy involves the reaction of an appropriate amine with a sulfonyl chloride. While direct sulfonylation of this compound is not extensively documented, analogous syntheses provide a viable pathway. For instance, the synthesis of N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of an amino-functionalized phenylacetamide with a sulfonyl chloride. ontosight.ai This suggests a potential route where a derivative of this compound bearing an amino group could be reacted with a suitable sulfonyl chloride to introduce the desired sulfonyl moiety.
General sulfonamide synthesis from primary amines and sulfonyl chlorides is a well-established transformation in organic chemistry, typically proceeding in the presence of a base to neutralize the hydrochloric acid byproduct. The specific conditions for such a reaction involving a derivative of this compound would require empirical optimization.
Coupling with Acetamide Moieties
The formation of a new carbon-nitrogen bond to couple an acetamide moiety with another molecular fragment is a powerful tool in synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are prominent methods for achieving this transformation. This reaction typically involves the coupling of an aryl halide or triflate with an amide in the presence of a palladium catalyst and a suitable ligand.
While specific examples utilizing this compound as the amide coupling partner are not prevalent in the literature, the general scope of the Buchwald-Hartwig amination suggests its applicability. The reaction would involve the deprotonation of the N-H bond of this compound by a strong base, followed by oxidative addition of the aryl halide to the palladium catalyst, and subsequent reductive elimination to form the desired coupled product. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of such a reaction and would need to be determined experimentally.
Exploration of Advanced Synthetic Strategies
To meet the demands of modern chemical manufacturing, the development of advanced synthetic strategies that offer scalability, efficiency, and precise control is of paramount importance.
Continuous Flow Reactor Applications for Scalable Production
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages such as enhanced heat and mass transfer, improved safety, and the potential for automation. The synthesis of amides, including N-aryl acetamides, is amenable to flow chemistry conditions.
While a specific continuous flow synthesis for this compound has not been detailed in the literature, the general principles can be applied. A possible flow process would involve the continuous pumping of solutions of 5-chloro-2-methylaniline and an acetylating agent (such as acetic anhydride or acetyl chloride) through a heated reactor coil. The product stream would then be collected, and the desired compound isolated after appropriate workup. This approach could allow for the safe and efficient production of this compound on a larger scale compared to traditional batch processes.
Automated Systems for Precision Control of Reaction Parameters
Automated synthesis platforms offer the ability to perform numerous experiments with precise control over reaction parameters such as temperature, reaction time, and reagent stoichiometry. These systems are invaluable for reaction optimization and the rapid synthesis of compound libraries.
The synthesis of this compound and its derivatives could be readily adapted to an automated platform. An automated system could be programmed to perform the acylation of 5-chloro-2-methylaniline under a variety of conditions to identify the optimal parameters for yield and purity. Furthermore, subsequent derivatization reactions, such as the introduction of sulfonyl groups or coupling reactions, could also be automated, enabling the efficient exploration of the chemical space around this scaffold.
Chemical Reactivity and Transformation Mechanisms
The phenyl ring of this compound is susceptible to various chemical transformations, with the existing substituents playing a key role in directing the regiochemical outcome of these reactions.
Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. The outcome of such reactions on this compound is governed by the directing effects of the substituents already present on the phenyl ring.
The substituents on the ring are:
-Cl (Chloro): Ortho, para-directing and deactivating. lumenlearning.comunizin.orglibretexts.org
-CH₃ (Methyl): Ortho, para-directing and activating. lumenlearning.comunizin.orglibretexts.org
-NHCOCH₃ (Acetamido): Ortho, para-directing and activating. lumenlearning.comunizin.orglibretexts.org
The combined influence of these groups will determine the position of incoming electrophiles. The powerful activating and ortho, para-directing nature of the acetamido and methyl groups will likely dominate over the deactivating effect of the chlorine atom. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the activating groups.
Considering the positions on the ring:
Position 1: -NHCOCH₃
Position 2: -CH₃
Position 3: Unsubstituted
Position 4: Unsubstituted
Position 5: -Cl
Position 6: Unsubstituted
The most likely positions for electrophilic attack would be positions 4 and 6, which are ortho and para to the activating acetamido and methyl groups and are not sterically hindered. The exact ratio of substitution at these positions would depend on the specific electrophile and reaction conditions. For example, in a nitration reaction, a mixture of 4-nitro and 6-nitro derivatives would be expected.
The table below summarizes the directing effects of the substituents on the phenyl ring of this compound.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -NHCOCH₃ | 1 | Activating | Ortho, Para |
| -CH₃ | 2 | Activating | Ortho, Para |
| -Cl | 5 | Deactivating | Ortho, Para |
of this compound
The chemical behavior of this compound is dictated by the interplay of its functional groups: the aromatic ring substituted with a chlorine atom and a methyl group, and the acetamide side chain. These structural features open up several avenues for chemical transformations, including nucleophilic substitution at the aromatic ring, oxidation and reduction of the amide and its substituents, and hydrolysis of the amide bond. This article delves into the specific synthetic methodologies and reaction pathways associated with this compound.
1 Nucleophilic Substitution of Halogen Atoms
The chlorine atom attached to the phenyl ring of this compound can potentially undergo nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group (in this case, the chloride ion) on the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. libretexts.org
For a nucleophilic attack to occur on p-chlorotoluene, harsh conditions such as high temperatures (e.g., 350 °C with sodium hydroxide) are often necessary. pearson.com The reaction can proceed through a highly reactive benzyne (B1209423) intermediate, which can lead to a mixture of products where the incoming nucleophile adds to different positions on the aromatic ring. pearson.com
Table 1: Factors Influencing Nucleophilic Aromatic Substitution
| Factor | Influence on this compound |
| Electron-withdrawing groups | The acetamido and methyl groups are electron-donating, making standard SNAr challenging. |
| Leaving group | Chlorine is a moderately good leaving group for SNAr reactions. |
| Nucleophile | Strong nucleophiles are required to initiate the reaction. |
| Reaction Conditions | High temperatures and pressures are likely necessary. |
2 Oxidation and Reduction Pathways
The this compound molecule offers sites for both oxidation and reduction reactions, leading to a variety of derivatives.
1 Formation of N-oxide Derivatives
Heterocyclic N-oxides are a class of compounds with diverse biological activities. nih.gov The nitrogen atom of the amide group in N-aryl amides can be oxidized to form N-oxide derivatives, though this is less common than the oxidation of tertiary amines or heteroaromatic compounds. The oxidation of the nitrogen in this compound would result in the formation of N-(5-chloro-2-methylphenyl)-N-hydroxyacetamide. This transformation typically requires strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA) or hydrogen peroxide. The reaction involves the electrophilic attack of the oxidizing agent on the nitrogen atom.
2 Reduction to Amine Derivatives
The amide functional group in this compound can be reduced to an amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4). The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon of the amide, followed by the elimination of the oxygen atom to form an iminium ion intermediate. A second hydride attack on the iminium ion then yields the corresponding amine. In this case, the product would be N-ethyl-5-chloro-2-methylaniline.
Alternatively, the reduction can be focused on the nitro group of a precursor molecule. The synthesis of 5-chloro-2-methylaniline, the precursor to this compound, can be achieved by the reduction of 4-chloro-2-nitrotoluene. This reduction can be carried out using various methods, including catalytic hydrogenation or chemical reducing agents like tin and hydrochloric acid.
3 Hydrolysis of the Amide Bond
The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base, typically requiring heat. This reaction breaks the amide linkage to yield a carboxylic acid (acetic acid) and an amine (5-chloro-2-methylaniline).
1 Acid-Catalyzed Hydrolysis Mechanisms
Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The resulting tetrahedral intermediate then undergoes a series of proton transfers, leading to the departure of the amine as a good leaving group (in the form of its ammonium (B1175870) salt). A final deprotonation of the carboxylic acid yields the final products. For many chloroacetamide herbicides, acid-mediated hydrolysis can lead to the cleavage of both the amide and potentially other bonds within the molecule. acs.org
Table 2: Key Steps in Acid-Catalyzed Amide Hydrolysis
| Step | Description |
| 1. Protonation | The carbonyl oxygen is protonated by the acid catalyst. |
| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. |
| 3. Proton Transfer | Protons are transferred to create a better leaving group. |
| 4. Elimination | The amine (as its conjugate acid) is eliminated. |
| 5. Deprotonation | The protonated carboxylic acid is deprotonated. |
2 Base-Catalyzed Hydrolysis Mechanisms
In the presence of a strong base, such as sodium hydroxide, the hydrolysis of the amide bond occurs through a different mechanism. The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide. This forms a tetrahedral intermediate. The breakdown of this intermediate to expel the amide anion is generally unfavorable due to the high basicity of the leaving group. Therefore, a proton transfer from the hydroxyl group of the intermediate to the nitrogen atom can occur, making the amine a better leaving group. The final products are the carboxylate salt and the free amine. For some chloroacetamides, base-catalyzed hydrolysis can proceed through an intermolecular SN2 reaction, leading to hydroxy-substituted derivatives, or through amide cleavage. acs.org
Table 3: Key Steps in Base-Catalyzed Amide Hydrolysis
| Step | Description |
| 1. Nucleophilic Attack | A hydroxide ion attacks the carbonyl carbon. |
| 2. Tetrahedral Intermediate Formation | A negatively charged tetrahedral intermediate is formed. |
| 3. Proton Transfer (optional) | An intramolecular proton transfer may occur to facilitate leaving group departure. |
| 4. Elimination | The amide anion or amine is eliminated. |
| 5. Acid-Base Reaction | The carboxylic acid formed reacts with the base to form a carboxylate salt. |
Influence of Substituent Effects on Hydrolysis Reactivity
The hydrolysis of this compound, which involves the cleavage of the amide bond to yield 5-chloro-2-methylaniline and acetic acid, is significantly influenced by the electronic properties of the substituents on the phenyl ring. The chloro and methyl groups exert distinct electronic effects that modulate the reactivity of the carbonyl carbon towards nucleophilic attack, a key step in the hydrolysis mechanism.
The chlorine atom at the 5-position (meta to the acetamido group) is an electron-withdrawing group primarily through its inductive effect (-I). This effect withdraws electron density from the aromatic ring and, to a lesser extent, from the amide functional group. By making the carbonyl carbon more electrophilic, an electron-withdrawing group is generally expected to increase the rate of hydrolysis. However, studies on related compounds have shown that the position of the substituent is critical. For instance, research on the hydrolysis of various substituted acetanilides indicated that a chlorine atom in the meta position had little effect on the reaction rate compared to unsubstituted acetanilide. researchgate.net In one study, the rate of hydrolysis of 3,4-dichloroacetanilide was found to be approximately 70% that of acetanilide, suggesting that the presence of chlorine can, in some contexts, decrease the hydrolysis rate. researchgate.net
The methyl group at the 2-position (ortho to the acetamido group) is an electron-donating group through both inductive (+I) and hyperconjugation effects. testbook.com This electron donation increases the electron density on the carbonyl carbon of the amide, making it less electrophilic and therefore less susceptible to nucleophilic attack by water or hydroxide ions. This effect generally decreases the rate of hydrolysis. Furthermore, the ortho position of the methyl group can introduce steric hindrance, potentially impeding the approach of the nucleophile to the reaction center and further slowing the hydrolysis rate.
The combined influence of the ortho-methyl group (electron-donating, sterically hindering) and the meta-chloro group (weakly electron-withdrawing) on this compound likely results in a decreased susceptibility to hydrolysis compared to unsubstituted acetanilide. The deactivating, electron-donating effect of the methyl group is expected to be the more dominant factor.
| Compound | Substituent(s) | Relative Resistance to Hydrolysis (Compared to Acetanilide) |
|---|---|---|
| Acetanilide | None | Baseline |
| p-Chloroacetanilide | p-Chloro | Increased (78.5% resistance reported in one study) |
| 3,4-Dichloroacetanilide | m-Chloro, p-Chloro | Increased (Rate was ~70% of acetanilide) |
Electrophilic Substitution on Methyl Group
The methyl group attached to the aromatic ring of this compound can undergo substitution reactions, though these reactions are typically not electrophilic in nature. Electrophilic substitution is characteristic of the aromatic ring itself, where the π-electron system is attacked by an electrophile. libretexts.org In contrast, substitution reactions on the alkyl (methyl) side chain proceed via a free-radical mechanism. libretexts.org
The most common example of this type of reaction is free-radical halogenation. When a compound like methylbenzene (toluene), a structural analog of the substituted phenyl portion of this compound, is treated with chlorine or bromine in the presence of ultraviolet (UV) light, substitution occurs on the methyl group. libretexts.org This reaction does not require a catalyst like iron or aluminum chloride, which is necessary for ring substitution. libretexts.org
The reaction proceeds sequentially, with the hydrogen atoms of the methyl group being replaced one by one by halogen atoms. For this compound, this would lead to a series of chlorinated products. The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl₂) by UV light to form highly reactive chlorine radicals. These radicals then abstract a hydrogen atom from the methyl group, creating a benzylic radical, which subsequently reacts with another halogen molecule to form the halogenated product and a new halogen radical, thus propagating the chain reaction.
The successive substitution products would be:
N-(5-Chloro-2-(chloromethyl)phenyl)acetamide
N-(5-Chloro-2-(dichloromethyl)phenyl)acetamide
N-(5-Chloro-2-(trichloromethyl)phenyl)acetamide
The extent of substitution can be controlled by the reaction conditions, such as the molar ratio of the halogen to the substrate.
| Degree of Substitution | Product Name | Reaction Condition |
|---|---|---|
| Mono-substitution | N-(5-Chloro-2-(chloromethyl)phenyl)acetamide | Cl₂, UV light |
| Di-substitution | N-(5-Chloro-2-(dichloromethyl)phenyl)acetamide | Excess Cl₂, UV light |
| Tri-substitution | N-(5-Chloro-2-(trichloromethyl)phenyl)acetamide | Large excess Cl₂, UV light |
Spectroscopic and Structural Characterization in Advanced Research
Advanced Spectroscopic Investigations
Advanced spectroscopic investigations provide a detailed molecular fingerprint, confirming the identity and purity of a synthesized compound and offering insights into its structural conformation.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a characteristic pattern of absorption bands corresponding to specific functional groups. For N-(5-Chloro-2-methylphenyl)acetamide, key vibrational modes would be expected for the N-H bond, the carbonyl (C=O) group of the amide, C-N stretching, aromatic C-H and C=C stretching, and the C-Cl bond. The positions of these bands can be influenced by the electronic effects of the chloro and methyl substituents on the phenyl ring.
Expected FT-IR Vibrational Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300 - 3100 | Stretching vibration of the amide N-H bond. |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 3000 - 2850 | Stretching vibrations of the C-H bonds in the methyl groups. |
| Amide I (C=O Stretch) | 1700 - 1650 | Primarily the stretching vibration of the carbonyl group. |
| Amide II (N-H Bend) | 1600 - 1500 | A coupled vibration of N-H bending and C-N stretching. |
| Aromatic C=C Stretch | 1600 - 1450 | Stretching vibrations within the phenyl ring. |
| C-N Stretch | 1400 - 1200 | Stretching vibration of the carbon-nitrogen bond. |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic laser light from a sample. While IR absorption is strong for polar functional groups like C=O, Raman scattering is often more intense for non-polar, symmetric bonds and aromatic rings. Therefore, the C=C stretching vibrations of the phenyl ring and the C-CH₃ bond would be expected to produce strong signals in the FT-Raman spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR can determine the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals would be expected for the amide proton (N-H), the three aromatic protons on the substituted ring, the protons of the phenyl-attached methyl group (-CH₃), and the protons of the acetyl methyl group (-COCH₃). The chemical shifts (δ) are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group. Spin-spin coupling between adjacent aromatic protons would result in specific splitting patterns.
Expected ¹H-NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 7.5 - 9.0 | Singlet (broad) |
| Aromatic H | 7.0 - 8.0 | Doublet, Doublet of Doublets |
| Phenyl -CH₃ | ~ 2.2 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
¹³C-NMR spectroscopy detects the carbon nuclei in a molecule. It provides information on the number of non-equivalent carbons and their chemical environment. The spectrum of this compound would show signals for the carbonyl carbon, the six distinct carbons of the phenyl ring, and the two methyl carbons. The chemical shifts of the aromatic carbons are particularly sensitive to the positions of the chloro and methyl substituents.
Expected ¹³C-NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O | 168 - 172 |
| Aromatic C-Cl | 128 - 135 |
| Aromatic C-N | 135 - 140 |
| Aromatic C-CH₃ | 130 - 138 |
| Aromatic C-H | 120 - 130 |
| Phenyl -CH₃ | 17 - 22 |
Distortionless Enhancement of Polarization Transfer (DEPT)
DEPT is an NMR experiment used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups. Quaternary carbons (like the carbonyl carbon and the aromatic carbons bonded to substituents) would be absent. For this compound, a DEPT-135 spectrum would help confirm the assignments of the two methyl carbons (positive signals) and the three aromatic methine carbons (positive signals).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and the study of its fragmentation patterns.
While specific experimental Electron Impact Mass Spectrometry (EI-MS) data for this compound is not extensively detailed in publicly available literature, the fragmentation of aryl amides under EI conditions generally follows predictable pathways. Key fragmentation events for this class of compounds typically include cleavage of the amide bond, which can lead to the formation of an acylium ion and a substituted aniline (B41778) radical cation. Another common fragmentation is the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. The presence of the chloro and methyl groups on the phenyl ring would further influence the fragmentation, leading to characteristic isotopic patterns for chlorine-containing fragments and potentially involving rearrangements.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer. This is particularly useful for analyzing the purity of a sample or identifying it within a complex matrix. While detailed experimental LC-MS studies for this compound are not widely published, computational tools can predict the expected m/z values for various adducts that may be observed, typically with soft ionization techniques like electrospray ionization (ESI). uni.lu These predictions are essential for developing and interpreting LC-MS data. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Note: This data is computationally predicted and not derived from experimental measurement. uni.lu
| Adduct | m/z (mass to charge ratio) | Predicted CCS (Ų) |
| [M+H]⁺ | 184.05237 | 136.1 |
| [M+Na]⁺ | 206.03431 | 145.4 |
| [M-H]⁻ | 182.03781 | 140.3 |
| [M+NH₄]⁺ | 201.07891 | 157.1 |
| [M+K]⁺ | 222.00825 | 141.8 |
| [M]⁺ | 183.04454 | 138.0 |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Based on a review of available scientific literature, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available.
Without experimental crystallographic data, the precise solid-state conformation of this compound cannot be definitively described. However, analysis of structurally similar compounds, such as other substituted acetanilides, reveals common conformational features. A key characteristic is the dihedral angle between the plane of the phenyl ring and the plane of the acetamide (B32628) group. iucr.orgiucr.org This angle can vary significantly depending on the steric and electronic effects of the substituents on the ring, indicating whether the molecule adopts a more planar or a twisted conformation in the solid state. iucr.orgiucr.org
In the crystal structures of related N-phenylacetamides, intermolecular hydrogen bonding is a dominant feature that directs the crystal packing. researchgate.net The amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.net A very common and stabilizing interaction observed in these types of structures is the formation of N-H···O hydrogen bonds between adjacent molecules. iucr.org These interactions frequently link molecules into one-dimensional chains or tapes. iucr.orgresearchgate.net These primary chains can then be further organized into two- or three-dimensional networks through weaker interactions, such as C-H···O contacts, π-π stacking, or interactions involving the chlorine substituent. researchgate.net
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing valuable insights into the nature and prevalence of various non-covalent contacts that govern the crystal packing. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight key characteristics of its interactions with neighboring molecules.
The analysis typically involves generating several graphical plots:
dnorm Surface: This surface is mapped with the normalized contact distance, which helps in identifying regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds and other strong interactions.
In analogous acetamide structures, the most significant contributions to the crystal packing typically arise from H···H interactions, often accounting for a substantial portion of the Hirshfeld surface. nih.govresearchgate.net Other important interactions include C···H/H···C and O···H/H···O contacts, which are indicative of van der Waals forces and hydrogen bonding, respectively. nih.govmdpi.com The presence of the chlorine atom in this compound would also be expected to contribute to specific Cl···H or Cl···Cl interactions.
The following table provides a representative breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface, based on analyses of similar acetamide derivatives. nih.govresearchgate.net
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 53.9 |
| C···H/H···C | 21.7 |
| O···H/H···O | 21.4 |
| N···H/H···N | 1.7 |
Note: The data in this table is representative of similar acetamide compounds and is intended to illustrate the expected pattern of intermolecular interactions for this compound. nih.govresearchgate.net
The detailed research findings from Hirshfeld surface analysis on analogous compounds reveal that the crystal packing is a result of a complex interplay of various weak intermolecular forces. mdpi.com The sharp spikes in the 2D fingerprint plots for O···H/H···O contacts, for instance, are characteristic of strong N-H···O hydrogen bonds that often form chains or dimers, significantly influencing the supramolecular architecture. nih.gov The broader distribution of H···H and C···H contacts reflects the more diffuse nature of van der Waals interactions. mdpi.com
By providing a detailed and quantitative picture of the intermolecular interactions, Hirshfeld surface analysis serves as an invaluable tool in understanding the solid-state structure and properties of this compound and related compounds.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the properties of molecular systems with a high degree of accuracy.
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations have been successfully applied to study various substituted N-phenylacetamide derivatives. worldscientific.comacs.org For N-(5-Chloro-2-methylphenyl)acetamide, methods like B3LYP with basis sets such as 6-31+G(d,p) or 6-311G* are commonly employed to determine its structural and electronic characteristics. acs.orgnih.gov
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For substituted acetamides, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. nih.govnih.gov The process involves iteratively adjusting the atomic coordinates until the forces on the atoms are minimized. nih.gov
The electronic structure of this compound is characterized by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govscispace.com A smaller energy gap suggests higher reactivity. nih.gov For a similar compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the calculated HOMO-LUMO energy gap was 5.0452 eV. researchgate.net
Table 1: Representative Calculated Geometrical Parameters for Phenylacetamide Derivatives (Note: Data below is illustrative for substituted phenylacetamides and may not represent this compound exactly. Calculations are typically performed at a specific level of theory, e.g., B3LYP/6-311G(d,p).)
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.36 Å | |
| N-C (ring) | ~1.42 Å | |
| C-Cl | ~1.75 Å | |
| Bond Angle | O=C-N | ~122° |
| C-N-C | ~125° | |
| Dihedral Angle | C(ring)-C(ring)-N-C(amide) | Varies with conformation |
Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. nih.gov Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. nih.gov
A detailed vibrational analysis was conducted on the closely related compound, 5-chloro-2-methylphenyl isocyanate, using DFT calculations at the B3LYP/6-311G* level. nih.govresearchgate.net The assignments are based on the Potential Energy Distribution (PED). Key vibrational modes for this compound can be inferred from such studies. For instance, the C=O stretching vibration is a characteristic and strong band in the IR spectrum of amides. The N-H stretching and bending vibrations are also prominent. Aromatic C-H and C-C stretching modes, as well as the C-Cl stretching vibration, can be precisely assigned. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for a Related Compound (5-Chloro-2-methylphenyl isocyanate) (Data from DFT B3LYP/6-311G calculations. Frequencies are typically scaled to better match experimental values.)*
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3450 cm⁻¹ |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ |
| C=O Stretch | ~1700 cm⁻¹ |
| C-N Stretch | 1266-1386 cm⁻¹ |
| C-Cl Stretch | 505-760 cm⁻¹ |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is plotted onto a constant electron density surface, using a color scale to represent different potential values. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. nih.gov For this compound, these regions are expected around the carbonyl oxygen and the chlorine atom due to their high electronegativity. Regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack, which are typically found around the hydrogen atoms, particularly the amide proton. nih.govresearchgate.net The MEP map provides a visual representation of how the molecule will interact with other charged species. uni-muenchen.de
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing the interactions between filled (donor) and empty (acceptor) orbitals.
NBO analysis can quantify the intramolecular charge transfer (ICT) interactions that contribute to the molecule's stability. These interactions are evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electrons from a filled donor NBO to a vacant acceptor NBO is calculated. A higher E(2) value indicates a stronger interaction. acs.org
For N-phenylacetamide derivatives, significant interactions often involve the delocalization of the lone pair electrons of the nitrogen atom (n(N)) and the oxygen atom (n(O)) into the antibonding π* orbitals of the adjacent carbonyl group (π*(C=O)) and the aromatic ring. These hyperconjugative interactions lead to the stabilization of the molecule and influence its electronic properties and reactivity. acs.org The analysis reveals the flow of electron density within the molecule, highlighting the key interactions that govern its structure and stability.
Table 3: Representative NBO Second-Order Perturbation Energies (E(2)) for Phenylacetamide-type Interactions (Note: These are illustrative values indicating common types of interactions and their approximate stabilization energies in kcal/mol.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| n(N) | π(C=O) | High | Lone pair delocalization, amide resonance |
| n(O) | σ(C-N) | Moderate | Hyperconjugation |
| π(C=C) (ring) | π(C=O) | Moderate | Ring-amide conjugation |
| n(Cl) | σ(C-C) (ring) | Low | Hyperconjugation |
HOMO-LUMO Energy Gap Determination
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental parameters in quantum chemistry that help determine the electronic properties and reactivity of a molecule. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.comresearchgate.net
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.netnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from the low-lying HOMO to the high-lying LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. mdpi.com
While specific experimental or calculated HOMO-LUMO energy gap values for this compound are not detailed in the available literature, studies on structurally related acetamide (B32628) compounds provide insight into the typical range for these values. For instance, density functional theory (DFT) calculations on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide determined a HOMO-LUMO energy gap of 5.0452 eV. nih.gov Such calculations are crucial for understanding the electronic transitions and charge transfer interactions within the molecule. researchgate.netnih.gov
| Compound Name | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | -5.3130 | -0.2678 | 5.0452 |
This interactive table presents data for a related acetamide compound to provide context for the typical energy values determined through computational methods. nih.gov
Fukui Function and Reactivity Indices
The Fukui function is a concept derived from Density Functional Theory (DFT) that describes the electron density change in a molecule when the total number of electrons is altered. acs.org It is a powerful tool for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Essentially, the Fukui function helps identify which atoms in a molecule are most likely to donate or accept electrons. This allows for the prediction of regioselectivity in chemical reactions. Other global reactivity descriptors that can be calculated from HOMO and LUMO energies include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com A hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule, which has a small gap. mdpi.com
For example, in a study of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, Fukui function analysis was employed to understand its reactivity and interaction with biological molecules like DNA bases. acs.org Although specific Fukui function calculations for this compound are not available, this methodology would be instrumental in mapping its chemical reactivity and understanding its interaction mechanisms.
Thermodynamic Property Calculations
Thermodynamic properties are essential for understanding the stability, formation, and phase behavior of a chemical compound. Computational methods can predict various thermodynamic parameters. For this compound and its isomers, several key properties have been reported.
| Property | Value | Compound |
| Molecular Weight | 183.63 g/mol | This compound |
| Density | 1.218 g/cm³ | This compound |
| Boiling Point | 319.6°C at 760 mmHg | This compound |
| Ideal gas heat capacity (Cp,gas) | J/mol×K | N-(2-Chloro-4-methylphenyl)acetamide chemeo.com |
| Enthalpy of formation at standard conditions (ΔfH°gas) | kJ/mol | N-(2-Chloro-4-methylphenyl)acetamide chemeo.com |
| Standard Gibbs free energy of formation (ΔfG°) | kJ/mol | N-(2-Chloro-4-methylphenyl)acetamide chemeo.com |
This interactive table summarizes key physical and thermodynamic properties for this compound and a closely related isomer. chemeo.com
These properties, such as the enthalpy of formation and Gibbs free energy of formation, provide critical information about the compound's stability and the energy changes associated with its synthesis. chemeo.com
Molecular Docking Studies
Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rjptonline.orgdntb.gov.ua It has become a cornerstone of structure-based drug design, enabling the study of ligand-protein interactions at a molecular level. nih.gov
Ligand-Protein Interactions and Binding Energy Calculations
The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a protein's active site. nih.gov This process involves sampling a wide range of conformations of the ligand within the active site and scoring them based on their calculated binding energy. Lower binding energy values typically indicate a more stable and favorable interaction. researchgate.net
Studies on various acetamide derivatives have demonstrated the utility of this approach. The interactions observed are typically a combination of hydrogen bonds, hydrophobic interactions, halogen bonds, and pi-sigma bonds. rjptonline.org For example, in a docking study of N-aryl-2-(N-disubstituted) acetamide compounds, the binding free energy (ΔGbind) was calculated using the MMGBSA method to quantify the strength of the ligand-receptor interaction. nih.gov The analysis of these interactions provides a detailed 2D or 3D view of how the ligand fits into the protein's binding pocket and which amino acid residues are crucial for binding. rjptonline.org
Prediction of Putative Biological Targets and Mechanisms
By screening a compound against a panel of known protein targets, molecular docking can help identify potential biological targets and elucidate its mechanism of action. nih.govnih.gov This in silico approach accelerates the drug discovery process by prioritizing compounds for further experimental testing.
For instance, molecular docking studies on a series of N-aryl-2-(N-disubstituted) acetamide compounds identified them as potential inhibitors of enzymes involved in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and various cholinesterases. nih.gov Another study on piperazine-derived compounds, which include a substituted phenylacetamide moiety, identified them as activators of TRPC3 and TRPC6 channels, suggesting a role in mimicking brain-derived neurotrophic factor (BDNF) activity. These examples highlight how docking can predict that a compound like this compound might interact with specific biological pathways, guiding future research into its therapeutic potential.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a compound with its biological activity. By systematically modifying parts of a molecule, researchers can determine which functional groups are key for its therapeutic effects. nih.govmdpi.com
SAR studies on various acetamide-containing compounds have revealed several key principles. For example, research on a series of aryl acetamide triazolopyridazines as potential treatments for cryptosporidiosis showed a clear preference for electron-withdrawing groups on the aryl ring. nih.gov The study also found that the nature of the linker group was critical, with a piperazine (B1678402) linker being optimal for activity. nih.gov In another study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, modifications to the aryloxy and pyrimidine (B1678525) rings led to compounds with significantly enhanced potency. mdpi.com
These findings suggest that the specific substitution pattern on the phenyl ring of this compound—a chloro group at position 5 and a methyl group at position 2—is critical to its activity. The electron-withdrawing nature of the chlorine atom and the position of the methyl group likely play a significant role in its interaction with biological targets, a hypothesis that can be systematically explored through further synthesis and testing of related analogs. nih.govnih.gov
Influence of Substituent Effects on Biological Activity
The biological activity of N-arylacetamides, including this compound, is significantly modulated by the nature and position of substituents on the phenyl ring. drugdesign.org The chloro and methyl groups on this compound exert distinct electronic and steric effects that can influence its interaction with biological targets, membrane permeability, and metabolic stability.
The chlorine atom at the 5-position is an electron-withdrawing group due to its high electronegativity (inductive effect), while also being a weak deactivator in electrophilic aromatic substitution due to its lone pairs (resonance effect). The presence of a halogen, such as chlorine, on the phenyl ring of acetamide derivatives has been shown to enhance biological activity in several contexts. For instance, studies on N-(substituted phenyl)-2-chloroacetamides revealed that compounds with a halogenated phenyl ring, such as N-(4-chlorophenyl) chloroacetamide, were among the most active antimicrobial agents. dntb.gov.uanih.gov This increased activity is often attributed to enhanced lipophilicity, which facilitates passage through the phospholipid bilayer of cell membranes. dntb.gov.ua
The methyl group at the 2-position (ortho to the acetamide group) is an electron-donating group and introduces steric hindrance. This steric bulk can influence the conformation of the molecule, affecting how it fits into the binding site of a receptor or enzyme. The orientation of the acetamide side chain relative to the phenyl ring is critical for biological activity, and the ortho-methyl group can restrict this rotation, potentially locking the molecule into a more or less active conformation. In some series of biologically active compounds, the introduction of a methyl group has been shown to affect activity, although the effect can be either positive or negative depending on the specific biological target. researchgate.net
Table 1: Influence of Substituents on Physicochemical Properties and Biological Activity
| Substituent | Position | Electronic Effect | Steric Effect | General Influence on Biological Activity of N-Arylacetamides |
| Chloro | 5 | Electron-withdrawing | Moderate | Often increases lipophilicity and can enhance activity (e.g., antimicrobial). dntb.gov.uanih.gov |
| Methyl | 2 | Electron-donating | Significant | Introduces steric hindrance, influencing molecular conformation and receptor binding. researchgate.net |
Comparative Analysis with Similar Acetamide Derivatives
To understand the structure-activity relationships (SAR) of this compound, it is instructive to compare it with other N-arylacetamide derivatives that have been evaluated for various biological activities. The nature, position, and combination of substituents on the phenyl ring lead to a wide spectrum of biological effects.
For example, in the development of α-glucosidase and α-amylase inhibitors, N-arylacetamides bearing electron-withdrawing groups were found to be more potent inhibitors than those with electron-donating groups. mdpi.com This suggests that the chloro substituent in this compound might contribute favorably to such inhibitory activities, while the methyl group could have an opposing effect.
In studies on the antifungal activity of N-phenylacetamide-incorporated 1,2,3-triazoles, the substitution pattern on the N-phenyl ring was crucial for determining the minimum inhibitory concentration (MIC) against various fungal strains. rsc.org Similarly, various N-phenylacetamide derivatives have been investigated as antibacterial agents, with the type and position of substituents dictating their efficacy and spectrum of activity against bacteria like Xanthomonas oryzae. nih.gov
A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that antimicrobial activity varied with the position of substituents. Compounds with para-substitution, such as N-(4-chlorophenyl) chloroacetamide and N-(4-bromophenyl) chloroacetamide, showed high activity against Gram-positive bacteria, which was linked to their high lipophilicity. dntb.gov.uanih.gov This highlights the importance of the substituent's position, in addition to its electronic nature.
The table below presents a comparative analysis of this compound with other representative acetamide derivatives, illustrating how structural modifications impact their observed biological activities.
Table 2: Comparative Biological Activities of N-Arylacetamide Derivatives
| Compound Name | Structure | Key Substituents | Observed Biological Activity | Reference |
| This compound | 5-Chloro, 2-Methyl | Precursor for biologically active molecules. | , sigmaaldrich.com | |
| N-(4-chlorophenyl)acetamide | 4-Chloro | Intermediate in synthesis. | N/A | |
| N-(4-chlorophenyl)-2-chloroacetamide | 4-Chloro (on phenyl), Chloro (on acetyl) | Potent antimicrobial activity, particularly against Gram-positive bacteria. | dntb.gov.ua, nih.gov | |
| N-(4-methylphenyl)acetamide | 4-Methyl | Intermediate in synthesis. | N/A | |
| N-phenylacetamide | Unsubstituted | Parent compound, often used as a negative control or starting material. | rsc.org | |
| 2-(1H-benzimidazol-2-ylthio)-N-(4-chlorophenyl)acetamide | 4-Chloro, Benzimidazolylthio | Antidepressant activity. | nih.gov |
This comparative analysis underscores the principle that even minor changes to the substituent pattern on the phenyl ring of an acetamide scaffold can lead to significant shifts in biological activity. drugdesign.org The specific combination of a chloro group in the meta position and a methyl group in the ortho position in this compound results in a unique electronic and steric profile that determines its potential as a biologically active agent or a scaffold for drug design.
Biological and Medicinal Chemistry Applications
Investigation of Pharmacological Activities
Derivatives of acetamide (B32628) are recognized as important scaffolds in the development of anti-inflammatory agents. archivepp.com The mechanism of action for many of these compounds is linked to the inhibition of key enzymes in the inflammatory cascade. mdpi.com The inflammatory process involves the metabolism of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes into prostaglandins (B1171923) and leukotrienes, respectively. nih.govresearchgate.net Inhibition of these enzymes is a primary target for anti-inflammatory drugs. nih.gov While the broader class of acetamide derivatives has shown promise, specific studies detailing the anti-inflammatory potential of N-(5-Chloro-2-methylphenyl)acetamide are not extensively documented in the reviewed literature. However, research on structurally related compounds provides insight into the potential activities of this chemical class. For instance, N-(2-hydroxy phenyl) acetamide has been studied for its anti-arthritic and anti-inflammatory activity, where it was found to reduce pro-inflammatory cytokines. nih.gov
The cyclooxygenase (COX) enzyme has two primary isoforms, COX-1 and COX-2. While COX-1 is involved in baseline physiological functions, COX-2 is an inducible enzyme that is significantly upregulated during inflammation, making it a key target for anti-inflammatory drugs. archivepp.comnih.gov Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX isozymes. nih.gov Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. archivepp.comnih.gov
Studies on various acetamide derivatives have demonstrated their potential as COX inhibitors. For example, derivatization of the carboxylate group in some NSAIDs into amides has been shown to generate potent and selective COX-2 inhibitors. nih.gov Molecular docking studies of 2-chloro-N,N-diphenylacetamide derivatives have also been used to investigate their binding potential to COX-1 and COX-2 enzymes. orientjchem.org Furthermore, a series of N-(benzene sulfonyl) acetamide derivatives were evaluated as multitarget inhibitors, showing favorable COX-2 inhibitory activity. nih.gov These findings suggest that the acetamide scaffold is a viable structural basis for the design of COX inhibitors.
The enzyme 5-lipoxygenase (5-LOX) is crucial in the biosynthesis of leukotrienes, which are potent mediators of inflammation. researchgate.netmdpi.comnih.gov Consequently, 5-LOX is a significant therapeutic target for inflammatory diseases. researchgate.netnih.gov The development of dual inhibitors that target both COX-2 and 5-LOX pathways is a strategy to create more effective and safer anti-inflammatory drugs, as blocking one pathway can sometimes potentiate the other. nih.gov
Research has explored acetamide-containing compounds for their 5-LOX inhibitory activity. In a study focused on developing multi-target anti-inflammatory and analgesic agents, N-(benzene sulfonyl) acetamide derivatives were found to exhibit potent 5-LOX inhibitory activity in addition to their effects on COX-2. nih.gov This dual inhibition profile highlights the therapeutic potential of this class of compounds in managing inflammatory conditions.
The analgesic effects of many anti-inflammatory drugs are directly related to their ability to inhibit the production of prostaglandins, which are major contributors to pain signaling. orientjchem.org Consequently, compounds that inhibit COX enzymes often exhibit analgesic properties. orientjchem.org Research into novel acetamide derivatives has included the evaluation of their potential as analgesic agents. For example, studies on N-(substituted phenyl)-N-(substituted) acetamide derivatives have been conducted to assess their potency as analgesics. archivepp.com In vivo evaluations of certain 2-chloro-N,N-diphenylacetamide derivatives have shown significant analgesic responses in hot plate models, which was correlated with their molecular docking results on COX enzymes. orientjchem.org
Chloroacetamide derivatives have been a subject of interest for their antimicrobial properties. nih.gov The presence of a chloro atom in the acetamide structure is often considered to be important for the biological activity of the molecule, potentially improving its antimicrobial potency. nih.gov Studies have shown that the biological activity of chloroacetamides can vary based on the position of substituents on the phenyl ring. nih.gov
Research has demonstrated that N-(substituted phenyl)-2-chloroacetamides can be effective against Gram-positive bacteria like Staphylococcus aureus and less effective against Gram-negative bacteria such as Escherichia coli. nih.gov Other studies on different acetamide derivatives have shown excellent antibacterial and antifungal activity. nih.gov
The antibacterial efficacy of chloroacetamide derivatives has been tested against a range of pathogenic bacteria. While specific data for this compound is limited, studies on analogous compounds provide valuable insights into the potential spectrum of activity.
Escherichia coli and Pseudomonas aeruginosa : In an investigation into the antibacterial potential of thirteen different acetamides using the agar (B569324) diffusion method, zones of inhibition were observed ranging from 7 to 30 mm against Escherichia coli and 16 to 35 mm against Pseudomonas aeruginosa. nih.govmdpi.com
Staphylococcus aureus : This Gram-positive bacterium has been a frequent target in the evaluation of acetamide derivatives. Studies have shown that chloroacetamides are generally effective against S. aureus. nih.gov One investigation revealed zones of inhibition between 10–36 mm for certain acetamides against S. aureus. nih.govmdpi.com Another study on N-chloro aryl acetamide derivatives reported a zone of inhibition of 22 mm and a Minimum Inhibitory Concentration (MIC) of 20 µg/mL for a specific derivative against S. aureus. researchgate.net The antimicrobial activity of N-phenyl-2,2-dichloroacetamide, a derivative of chloramphenicol, has also been demonstrated against S. aureus. researchgate.net
Salmonella typhi and Bacillus subtilis : The reviewed literature did not provide specific data on the efficacy of this compound or closely related chloroacetamides against Salmonella typhi and Bacillus subtilis.
The table below summarizes findings on the antibacterial activity of various acetamide derivatives against selected bacterial strains, as reported in the literature.
| Compound Class/Derivative | Bacterial Strain | Method | Observed Activity |
| Acetamide Derivatives | Escherichia coli | Agar Diffusion | Zone of Inhibition: 7-30 mm nih.govmdpi.com |
| Acetamide Derivatives | Pseudomonas aeruginosa | Agar Diffusion | Zone of Inhibition: 16-35 mm nih.govmdpi.com |
| Acetamide Derivatives | Staphylococcus aureus | Agar Diffusion | Zone of Inhibition: 10-36 mm nih.govmdpi.com |
| N-chloro aryl acetamide derivative A₂ | Staphylococcus aureus | Agar Diffusion / MIC | Zone of Inhibition: 22 mm; MIC: 20 µg/mL researchgate.net |
Antimicrobial Activity
Antifungal Efficacy
While direct studies on the antifungal properties of this compound are not extensively documented in peer-reviewed literature, significant insights can be drawn from research on the closely related compound, 2-chloro-N-phenylacetamide. This structural analog has demonstrated notable efficacy against various fungal pathogens, including fluconazole-resistant Candida species and strains of Aspergillus flavus. scielo.brnih.gov
Research indicates that 2-chloro-N-phenylacetamide exhibits fungicidal activity, inhibiting the growth of both planktonic cells and biofilms of clinically relevant yeasts. scielo.brnih.gov Studies against Aspergillus flavus have shown it to be effective, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values between 32 and 512 µg/mL. nih.govresearchgate.net Similar activity was observed against Candida albicans and Candida parapsilosis, with MICs ranging from 128 to 256 µg/mL and MFCs from 512 to 1,024 µg/mL. scielo.br
The data below summarizes the antifungal activity of the analog 2-chloro-N-phenylacetamide against various fungal strains.
Antifungal Activity of 2-chloro-N-phenylacetamide
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|
| Aspergillus flavus | 16 - 256 | 32 - 512 |
| Candida albicans | 128 - 256 | 512 - 1,024 |
| Candida parapsilosis | 128 - 256 | 512 - 1,024 |
| Candida tropicalis | 16 - 256 | Not Specified |
Data derived from studies on the structural analog 2-chloro-N-phenylacetamide. scielo.brnih.govnih.gov
Insecticidal Activity
A comprehensive search of scientific literature reveals no specific studies investigating the insecticidal activity of this compound. Research on chemical pest control for insects such as Spodoptera litura and Spodoptera littoralis has focused on other classes of compounds, including pyrethroids, benzoylureas (e.g., lufenuron), and various novel synthetic insecticides. iijls.comnih.govsemanticscholar.orgasianjab.com Therefore, the potential for this compound as an insecticide remains unevaluated.
Anticancer Potential
The anticancer potential of this compound has not been directly established. However, the broader family of acetamide and carboxamide derivatives containing chloro-phenyl moieties has been a source of compounds with demonstrated anticancer effects. nih.govnih.gov These related compounds often exert their effects through mechanisms such as the inhibition of critical cell signaling pathways and the induction of programmed cell death (apoptosis).
Many modern anticancer agents function by inhibiting protein kinases, enzymes that are crucial for cell signaling, growth, and proliferation. mdpi.com Dysregulation of kinase pathways is a hallmark of many cancers. While there is no direct evidence of this compound acting as a kinase inhibitor, the development of small molecules that target these pathways is a major focus in oncology research. mdpi.com For example, compounds with pyrazoline scaffolds have been developed as inhibitors of receptor tyrosine kinases. mdpi.com The potential for this compound to interact with such pathways is currently unknown and would require specific enzymatic screening for confirmation.
Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. A key mechanism of many anticancer therapies is the reactivation of this process. Caspase-3 is a critical executioner enzyme in the apoptotic cascade; its activation leads to the cleavage of essential cellular proteins and ultimately, cell death. nih.gov Numerous synthetic compounds have been shown to induce apoptosis in cancer cells, often measured by the activation of caspase-3. nih.govnih.gov For instance, a novel naphthofuran carboxamide derivative demonstrated the ability to induce apoptosis in liver cancer cells. nih.gov Although this provides a hypothetical basis for the anticancer potential of related structures, specific studies are required to determine if this compound can induce caspase-3 activation and apoptosis in cancer cells.
Antidepressant Activity
The chemical class of phenylacetamides has been explored for potential antidepressant properties. nih.gov The primary mechanism for many antidepressant drugs involves the modulation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576) in the brain. mayoclinic.org One major class of antidepressants, the Monoamine Oxidase Inhibitors (MAOIs), works by blocking the enzyme monoamine oxidase, which is responsible for breaking down these neurotransmitters. mayoclinic.orgnih.govdrugs.com
Research into a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives showed that many compounds in this class displayed significant antidepressant activity in preclinical models. nih.gov This suggests that the N-substituted acetamide scaffold, which is central to the structure of this compound, may be a valuable pharmacophore for the design of new antidepressant agents, potentially acting through mechanisms such as MAO inhibition. nih.gov However, without direct experimental evaluation, the antidepressant activity of this compound remains speculative.
Mechanism of Action Studies
The precise mechanisms of action for this compound have not been specifically elucidated. However, based on studies of its structural analogs, several potential mechanisms can be proposed for its observed biological activities.
For its antifungal activity , studies on 2-chloro-N-phenylacetamide suggest two possible pathways. One proposed mechanism involves binding to ergosterol (B1671047) on the fungal plasma membrane, disrupting membrane integrity. nih.govresearchgate.net An alternative or complementary mechanism suggested by in silico studies is the inhibition of essential enzymes in fungal metabolic pathways, such as dihydrofolate reductase (DHFR) or thymidylate synthase, which would interfere with DNA synthesis. nih.govnih.gov
Regarding potential antidepressant activity , the likely mechanism, based on related phenylacetamide compounds, would be the inhibition of monoamine oxidase (MAO), particularly MAO-A. nih.gov Inhibition of this enzyme leads to increased levels of monoamine neurotransmitters in the brain, which is a well-established therapeutic strategy for depression. mayoclinic.org
The mechanisms underlying any potential anticancer activity are hypothetical at this stage. Based on the actions of other anticancer agents, this could involve the inhibition of protein kinases crucial for tumor cell proliferation or the induction of the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases like caspase-3. mdpi.comnih.gov
Unable to Generate Article Due to Lack of Scientific Data
Following a comprehensive search of available scientific literature, it has been determined that there is no published research data specifically detailing the biological and medicinal chemistry applications of the compound This compound in the context of the provided outline.
Searches were conducted to find information linking this compound to the following specific areas:
Casein Kinase 1 (CK1) Dysregulation
Modulation of Adenosinergic, Alpha-2 Adrenergic, and Cholinergic Receptors
Activation of ATP-sensitive Potassium Channels
Molecular Targeting and Pathway Elucidation
Lead Compound Identification and Optimization
The investigation revealed that while general information on the chemical properties of this compound is available in chemical databases, there is a notable absence of studies pertaining to its enzyme and receptor interaction profiling, its role in molecular targeting, or its implications in drug discovery and development. One major chemical database explicitly notes the lack of literature data for this compound.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. Constructing content for the requested sections without supporting research would result in speculation and unsubstantiated claims, which would not meet the required standards of accuracy and authority.
Drug Discovery and Development Implications
Scaffold for Derivative Synthesis
This compound serves as a versatile scaffold in the synthesis of a variety of derivatives with potential biological activities. Its structure, featuring a substituted phenyl ring and an acetamide group, allows for modifications at several positions to explore structure-activity relationships.
One area of exploration involves the synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, which have been investigated for their potential as Factor VIIa inhibitors, suggesting applications in developing novel anticoagulant agents. ijper.org In these syntheses, the core acetamide structure is fundamental to the design of compounds with affinity for the target enzyme. ijper.org
Furthermore, the chloro and methyl substituents on the phenyl ring of this compound can influence the electronic and steric properties of the resulting derivatives, potentially enhancing their biological efficacy. Research into similar acetamide structures has shown that variations in halogen substitution can significantly impact chemical reactivity and biological activity. smolecule.com
Derivatives can be synthesized through reactions such as nucleophilic substitution at the chloro position or modifications of the acetamide group. For instance, the synthesis of 2-chloro-N-p-tolylacetamide and its subsequent reactions to form heterocyclic compounds like β-lactams demonstrate the utility of the chloroacetamide moiety as a reactive intermediate for building more complex molecules. researchgate.net While not directly involving this compound, this illustrates a common synthetic strategy for related compounds.
The following table outlines examples of derivative classes that can be synthesized using an acetamide scaffold, highlighting the versatility of this chemical backbone.
| Derivative Class | Synthetic Approach | Potential Application |
| Heterocyclic Compounds | Reaction of the chloroacetamide moiety with various nucleophiles (e.g., thiosemicarbazide, semicarbazide) to form five- or six-membered rings. researchgate.net | Antimicrobial, Anti-inflammatory |
| N-Arylacetamide Derivatives | Modification of the N-phenyl ring or the acetyl group to introduce different functional groups. iucr.orgarchivepp.com | Agrochemicals, Pharmaceuticals iucr.org |
| Factor VIIa Inhibitors | Structure-based design and synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org | Anticoagulants |
Role as Pharmaceutical Intermediate
This compound is recognized as a key intermediate in the synthesis of various pharmaceutical compounds. smolecule.com Its chemical structure provides a foundational building block for the assembly of more complex active pharmaceutical ingredients (APIs).
The synthesis of this compound itself is typically achieved through the acetylation of 5-chloro-2-methylaniline (B43014) with acetic anhydride (B1165640) or acetyl chloride. ontosight.ai This straightforward and efficient synthesis makes it a readily available starting material for further chemical transformations in the pharmaceutical industry.
Its role as an intermediate is crucial in multi-step syntheses where the chloro and methyl-substituted phenyl ring is a required pharmacophore. The acetamide group can either be retained in the final drug molecule or serve as a precursor for other functional groups through subsequent chemical reactions.
The versatility of this compound and its derivatives is evident in their potential applications across different therapeutic areas. For example, acetamide derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. archivepp.com This suggests that derivatives of this compound could be explored for similar therapeutic purposes.
The following table provides a summary of the key aspects of this compound's role as a pharmaceutical intermediate.
| Feature | Description | Reference |
| Precursor Molecule | Serves as a starting material for the synthesis of more complex active pharmaceutical ingredients. | smolecule.com |
| Synthetic Accessibility | Can be readily synthesized from 5-chloro-2-methylaniline. ontosight.ai | ontosight.ai |
| Structural Contribution | Provides the 5-chloro-2-methylphenyl moiety, which can be an essential part of a pharmacophore. | |
| Versatility | The acetamide group can be modified or retained in the final drug structure. | smolecule.com |
Role in Materials Science and Industrial Applications
Development of Novel Polymers and Materials
While not extensively documented as a monomer for direct polymerization, N-(5-Chloro-2-methylphenyl)acetamide and its derivatives are of interest in the field of materials science for the synthesis of novel polymers with tailored properties. The presence of the chloroacetamide group offers a reactive site for further chemical modifications, allowing for its incorporation into larger polymer chains or for the functionalization of existing polymers.
Agrochemical Synthesis
In the agrochemical industry, chloroacetamide compounds are a known class of herbicides. This compound can serve as an intermediate in the synthesis of more complex herbicidal molecules. The synthesis of such agrochemicals often involves the reaction of the chloroacetamide group with other molecules to create a final product with the desired biological activity. The precursor to this compound, 5-Chloro-2-methylaniline (B43014), is a recognized intermediate in the production of pesticides.
| Precursor Compound | CAS Number | Application |
| 5-Chloro-2-methylaniline | 95-79-4 | Intermediate for pesticides and dyes |
Dye Production
The primary industrial application of this compound is as an intermediate in the manufacturing of dyes. Its precursor, 5-Chloro-2-methylaniline (also known as 2-Amino-4-chlorotoluene), is a key component in the synthesis of various azo dyes. Azo dyes are a major class of colorants used in the textile, printing, and paper industries. The amine group of 5-Chloro-2-methylaniline is diazotized and then coupled with other aromatic compounds to produce a wide range of colors. The acetamide (B32628) derivative, this compound, can be hydrolyzed to regenerate the amine for use in dye synthesis or may be used in other specialized dye synthesis pathways.
| Compound | Role in Dye Synthesis |
| 5-Chloro-2-methylaniline | Key precursor for azo dyes |
| This compound | Intermediate in dye manufacturing |
Future Directions and Emerging Research Avenues
Advanced Drug Delivery Systems for N-(5-Chloro-2-methylphenyl)acetamide
The therapeutic potential of many small molecules is often limited by factors such as poor solubility, limited bioavailability, and off-target effects. Advanced drug delivery systems (DDS) offer a strategy to overcome these challenges. scirp.org For this compound and its derivatives, research into DDS is a logical next step to enhance their pharmacokinetic profiles.
Future research could focus on encapsulating the compound within various nanocarriers. These systems are designed to protect the drug from degradation, control its release over time, and potentially target specific tissues or cells within the body. scirp.org
Potential Drug Delivery Platforms for this compound:
| Delivery System | Potential Advantages | Research Focus |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for surface modification for targeting. | Formulation stability, release kinetics, and in vivo targeting efficiency. |
| Polymeric Nanoparticles | High stability, controlled and sustained release, tunable properties based on polymer choice (e.g., PLGA). nih.gov | Particle size optimization, drug loading capacity, and biodistribution studies. |
| Dendrimers | Well-defined, monodisperse structure with a high density of surface functional groups for targeting and solubility enhancement. nih.gov | Synthesis of drug-dendrimer conjugates and evaluation of their efficacy and toxicity. |
| Mesoporous Silica Nanoparticles | Large surface area and pore volume for high drug loading, tunable pore size for controlled release. nih.gov | Surface functionalization for targeted delivery and stimuli-responsive release mechanisms. |
By leveraging these modern delivery technologies, the therapeutic window of this compound could be widened, paving the way for new clinical applications. nih.gov
Combinatorial Chemistry Approaches for Derivative Discovery
Combinatorial chemistry is a powerful tool for rapidly generating large libraries of structurally related compounds. This approach could be systematically applied to the this compound scaffold to discover new derivatives with improved activity, selectivity, or physicochemical properties. The core structure allows for modification at several key positions, including the phenyl ring and the acetamide (B32628) group.
For instance, new libraries can be synthesized by introducing a variety of substituents onto the phenyl ring or by replacing the acetyl group with other moieties. This strategy has been employed for similar acetamide-based structures to discover novel agents with diverse biological activities, such as anticoagulant properties. ijper.org The synthesis of a novel series of N-phenyl-2-(phenyl-amino) acetamide derivatives has demonstrated the potential of this template for creating potent drug candidates. ijper.org
Table of Potential Derivative Scaffolds from this compound:
| Core Scaffold | R1 Position (Phenyl Ring) | R2 Position (Amide) | Potential Application |
| N-(5-Chloro-2-methylphenyl) | Additional substitutions (e.g., -F, -Br, -CN) | Varied alkyl/aryl groups, heterocycles | Antimicrobial, Anticoagulant nih.govijper.org |
| 2-(substituted)-N-(5-Chloro-2-methylphenyl)acetamide | H | Ethylamino, 1-phenyl-1H-tetrazol-5-ylsulfanyl | Research intermediates, Novel bioactivity |
This high-throughput approach, combined with efficient screening methods, can accelerate the identification of lead compounds for further development.
Nanotechnology Applications
Nanotechnology offers transformative tools for medicine and pharmacology. nih.gov Beyond drug delivery, nanotechnology applications for this compound could include the development of diagnostic agents and theranostic systems. nano.gov Theranostics combines therapeutic delivery with simultaneous diagnostic monitoring, allowing for real-time assessment of treatment efficacy. nih.gov
For example, this compound or its bioactive derivatives could be conjugated to quantum dots or magnetic nanoparticles. nih.govnih.gov Quantum dots' unique optical properties could enable precise imaging and tracking of the compound's distribution in biological systems, while magnetic nanoparticles could guide the drug to a specific site using an external magnetic field. nih.govnih.gov The development of nano-engineered materials could also lead to novel formulations with enhanced properties for various applications, from medical devices to specialized coatings. nano.gov
In Silico Screening and Virtual High-Throughput Screening
In silico methods, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking, are indispensable in modern drug discovery. nih.govmdpi.com These computational tools can predict the biological activity, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, Toxicity), and potential binding modes of new chemical entities before they are synthesized, saving significant time and resources.
For this compound, virtual high-throughput screening could be used to screen vast libraries of its virtual derivatives against specific biological targets. Studies on related N-(substituted phenyl)-2-chloroacetamides have successfully used cheminformatics models to predict biological activity, which was then confirmed by in vitro testing. nih.gov Molecular docking simulations can provide insights into how derivatives might interact with the active site of a target protein, guiding the design of more potent and selective molecules. ijper.orgmdpi.com
Key Parameters in In Silico Screening:
| Parameter | Method | Application to this compound Derivatives |
| Binding Affinity | Molecular Docking | Predicts the binding energy and pose of derivatives in the active site of a target enzyme (e.g., serine proteases). ijper.org |
| Biological Activity | QSAR | Correlates physicochemical properties with antimicrobial or other biological activities to guide the design of new analogs. nih.gov |
| Pharmacokinetics | ADMET Prediction | Assesses properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity. nih.gov |
| Electronic Properties | Density Functional Theory (DFT) | Analyzes molecular electrostatic potential to understand drug-receptor interactions. mdpi.com |
These computational approaches allow for the rational design of new derivatives with a higher probability of success in subsequent experimental validation.
Pharmacogenomics and Personalized Medicine Implications
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. As the development of derivatives of this compound progresses towards clinical applications, understanding the pharmacogenomic implications will be crucial for implementing a personalized medicine approach.
Future research would need to investigate how genetic variations in metabolic enzymes (such as cytochrome P450s), drug transporters, and therapeutic targets could affect the efficacy and safety of these compounds. Identifying specific genetic markers could allow clinicians to predict which patients are most likely to benefit from a particular drug and which are at a higher risk for adverse reactions. This would enable the tailoring of treatment plans to the individual, maximizing therapeutic outcomes and minimizing risks. While specific data for this compound is not yet available, this remains a critical future direction for any novel therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-Chloro-2-methylphenyl)acetamide, and how are intermediates purified?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride is reacted with 5-chloro-2-methylaniline under reflux in the presence of triethylamine as a base. Purification involves recrystallization using solvents like pet-ether or ethanol, monitored by TLC for purity .
- Key Data : Reaction conditions (e.g., 4-hour reflux, TLC monitoring), yields (~70-85%), and spectroscopic validation (IR for C=O at ~1650 cm⁻¹, NMR for aromatic protons at δ 6.8-7.2 ppm) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identifies amide C=O stretches (~1650-1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
- NMR : ¹H NMR resolves aromatic protons (δ 6.8-7.2 ppm) and methyl groups (δ 2.3 ppm for CH₃); ¹³C NMR confirms carbonyl carbons (~168 ppm) .
- Melting Point : Used to assess purity (e.g., 155-162°C for related analogs) .
Q. How is the biological activity of this compound evaluated in vitro?
- Methodology :
- Lipoxygenase (LOX) Inhibition : Spectrophotometric assays measuring absorbance at 234 nm to track substrate (linoleic acid) conversion .
- Enzyme Kinetics : Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots to determine inhibition mechanisms (competitive/non-competitive) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for this compound be resolved?
- Methodology : Use SHELXL for refinement, especially with high-resolution data (>1.0 Å). For twinned crystals, apply HKLF5 format in SHELX to handle overlapping reflections. Validate with R-factor convergence (<5%) and electron density maps .
- Case Study : A related N-(4-chloro-2-nitrophenyl)acetamide structure resolved torsional angles (e.g., nitro group twist: -16.7° to 160.9°) via intermolecular H-bonding analysis .
Q. What computational methods are suitable for predicting electronic properties of this compound?
- Methodology :
- DFT Calculations : B3LYP/6-311+G(d,p) basis set to compute HOMO-LUMO gaps (e.g., ~4.5 eV), MESP maps (electron-deficient regions near Cl), and Fukui indices for reactivity .
- Molecular Dynamics : Simulate solvation effects in acetone/water using AMBER force fields .
Q. How can conflicting bioactivity data (e.g., LOX inhibition vs. cytotoxicity) be reconciled?
- Methodology :
- Orthogonal Assays : Combine enzyme inhibition with cell viability assays (MTT/WST-1) to distinguish specific activity from nonspecific toxicity .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing oxadiazole with thiadiazole) to isolate pharmacophores .
Q. What strategies optimize synthetic yields when electron-withdrawing groups hinder reactivity?
- Methodology :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves yields (~90%) via controlled dielectric heating .
- Catalytic Systems : Use Pd/C or CuI to facilitate coupling reactions in inert atmospheres .
Q. How are toxicity and safety profiles assessed for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
